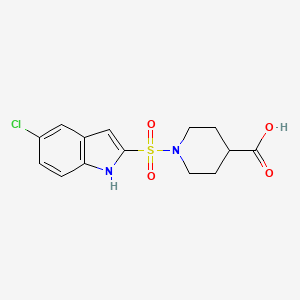
3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 3-chlorophenyl group, a methyl group, and a phenylthio group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Substitution Reactions: The introduction of the 3-chlorophenyl group, the methyl group, and the phenylthio group can be achieved through substitution reactions. For example, the chlorination of a phenyl group can be carried out using chlorine gas or other chlorinating agents.
Thioether Formation: The phenylthio group can be introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with a suitable leaving group on the furan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan can undergo oxidation reactions, where the sulfur atom in the phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to reduce the furan ring or other functional groups present in the compound.
Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution Reagents: Chlorine gas, nitric acid, sulfuric acid, and other electrophilic reagents.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation of the phenylthio group.
Reduced Furans: Formed through reduction of the furan ring or other functional groups.
Substituted Derivatives: Formed through various substitution reactions.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a model compound for studying the reactivity of furan derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The phenylthio group can enhance the compound’s ability to penetrate cell membranes, while the furan ring can participate in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-2-methyl-5-(phenylthio)furan: Similar structure but with the chlorine atom in the para position.
2-Methyl-5-(phenylthio)furan: Lacks the chlorophenyl group.
3-(3-Bromophenyl)-2-methyl-5-(phenylthio)furan: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the furan ring, methyl group, and phenylthio group also contributes to its distinct properties.
Propriétés
Numéro CAS |
941270-45-7 |
|---|---|
Formule moléculaire |
C17H13ClOS |
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-2-methyl-5-phenylsulfanylfuran |
InChI |
InChI=1S/C17H13ClOS/c1-12-16(13-6-5-7-14(18)10-13)11-17(19-12)20-15-8-3-2-4-9-15/h2-11H,1H3 |
Clé InChI |
XYHLVEXMAZYJDT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(O1)SC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


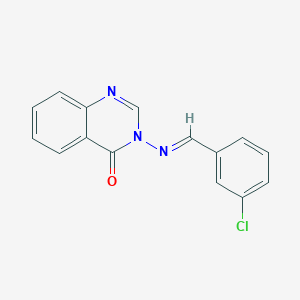
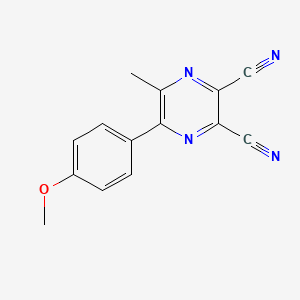

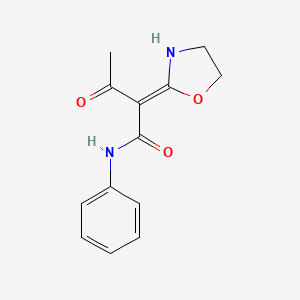




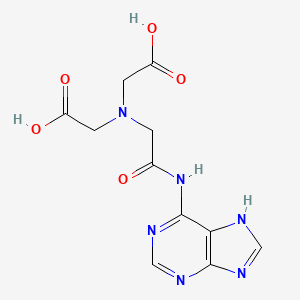
![5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12909364.png)

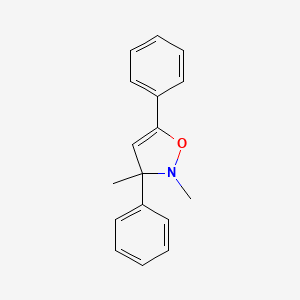
![3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909379.png)
